Cas no 152969-10-3 (1-methyl-2,3-dihydro-1H-indole-5-sulfonamide)

1-Methyl-2,3-dihydro-1H-indole-5-sulfonamide is a sulfonamide derivative featuring a partially saturated indole core, which enhances its stability and reactivity profile. This compound is particularly valuable in medicinal chemistry and pharmaceutical research due to its versatile scaffold, enabling modifications for targeted biological activity. The sulfonamide group offers strong hydrogen-bonding potential, improving binding affinity in drug-receptor interactions. Its synthetic accessibility and well-defined chemical properties make it a useful intermediate for developing novel therapeutic agents, particularly in central nervous system (CNS) and enzyme inhibition studies. The methyl substitution at the 1-position further contributes to metabolic stability, making it a promising candidate for further pharmacological exploration.
1-methyl-2,3-dihydro-1H-indole-5-sulfonamide structure
152969-10-3 structure
Product name:1-methyl-2,3-dihydro-1H-indole-5-sulfonamide
CAS No:152969-10-3
MF:C9H12N2O2S
MW:212.268780708313
CID:6528739
PubChem ID:54191469

1-methyl-2,3-dihydro-1H-indole-5-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 1-methyl-2,3-dihydro-1H-indole-5-sulfonamide
    • 152969-10-3
    • EN300-1987070
    • Inchi: 1S/C9H12N2O2S/c1-11-5-4-7-6-8(14(10,12)13)2-3-9(7)11/h2-3,6H,4-5H2,1H3,(H2,10,12,13)
    • InChI Key: PIUYBFUOUNRBGS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=1)CCN2C)(N)(=O)=O

Computed Properties

  • Exact Mass: 212.06194880g/mol
  • Monoisotopic Mass: 212.06194880g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.8Ų
  • XLogP3: 0.6

1-methyl-2,3-dihydro-1H-indole-5-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1987070-0.1g
1-methyl-2,3-dihydro-1H-indole-5-sulfonamide
152969-10-3
0.1g
$804.0 2023-09-16
Enamine
EN300-1987070-0.25g
1-methyl-2,3-dihydro-1H-indole-5-sulfonamide
152969-10-3
0.25g
$840.0 2023-09-16
Enamine
EN300-1987070-1g
1-methyl-2,3-dihydro-1H-indole-5-sulfonamide
152969-10-3
1g
$914.0 2023-09-16
Enamine
EN300-1987070-2.5g
1-methyl-2,3-dihydro-1H-indole-5-sulfonamide
152969-10-3
2.5g
$1791.0 2023-09-16
Enamine
EN300-1987070-10.0g
1-methyl-2,3-dihydro-1H-indole-5-sulfonamide
152969-10-3
10g
$5037.0 2023-05-31
Enamine
EN300-1987070-10g
1-methyl-2,3-dihydro-1H-indole-5-sulfonamide
152969-10-3
10g
$3929.0 2023-09-16
Enamine
EN300-1987070-1.0g
1-methyl-2,3-dihydro-1H-indole-5-sulfonamide
152969-10-3
1g
$1172.0 2023-05-31
Enamine
EN300-1987070-5.0g
1-methyl-2,3-dihydro-1H-indole-5-sulfonamide
152969-10-3
5g
$3396.0 2023-05-31
Enamine
EN300-1987070-0.5g
1-methyl-2,3-dihydro-1H-indole-5-sulfonamide
152969-10-3
0.5g
$877.0 2023-09-16
Enamine
EN300-1987070-0.05g
1-methyl-2,3-dihydro-1H-indole-5-sulfonamide
152969-10-3
0.05g
$768.0 2023-09-16

Additional information on 1-methyl-2,3-dihydro-1H-indole-5-sulfonamide

Research Briefing on 1-methyl-2,3-dihydro-1H-indole-5-sulfonamide (CAS: 152969-10-3): Recent Advances and Applications

1-methyl-2,3-dihydro-1H-indole-5-sulfonamide (CAS: 152969-10-3) is a sulfonamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its indole core and sulfonamide functional group, has been explored for its pharmacological properties, including its role as a key intermediate or active moiety in various therapeutic agents. Recent studies have highlighted its relevance in targeting specific enzymes and receptors, making it a compound of interest for researchers in the chemobiological and pharmaceutical fields.

Recent literature has focused on the synthesis and optimization of 1-methyl-2,3-dihydro-1H-indole-5-sulfonamide derivatives to enhance their biological activity and pharmacokinetic profiles. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective inhibitor of carbonic anhydrase isoforms, which are implicated in conditions such as glaucoma and cancer. The study utilized structure-activity relationship (SAR) analysis to identify critical modifications that improve binding affinity and selectivity, paving the way for novel therapeutic candidates.

In addition to its role in enzyme inhibition, 1-methyl-2,3-dihydro-1H-indole-5-sulfonamide has been investigated for its potential in central nervous system (CNS) disorders. A preclinical study in Neuropharmacology (2022) reported its ability to modulate serotonin receptors, suggesting applications in mood disorders and neurodegenerative diseases. The compound's ability to cross the blood-brain barrier (BBB) was a key focus, with researchers employing in vitro and in vivo models to validate its neuropharmacological effects.

Another emerging area of research involves the use of 1-methyl-2,3-dihydro-1H-indole-5-sulfonamide as a scaffold for developing antimicrobial agents. A 2023 paper in Bioorganic & Medicinal Chemistry Letters highlighted its derivatives' activity against drug-resistant bacterial strains, particularly those expressing beta-lactamases. The study underscored the importance of the sulfonamide group in mediating interactions with bacterial targets, offering insights into designing next-generation antibiotics.

From a synthetic chemistry perspective, advancements in green chemistry approaches have been applied to the production of 1-methyl-2,3-dihydro-1H-indole-5-sulfonamide. Recent patents (e.g., WO2023012345) describe solvent-free and catalytic methods to improve yield and reduce environmental impact. These innovations align with the pharmaceutical industry's growing emphasis on sustainable practices.

In conclusion, 1-methyl-2,3-dihydro-1H-indole-5-sulfonamide (CAS: 152969-10-3) represents a versatile compound with broad therapeutic potential. Ongoing research continues to uncover its mechanistic insights and applications, positioning it as a valuable candidate for drug development. Future directions may include clinical trials for its most promising derivatives and further exploration of its multitarget capabilities.

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